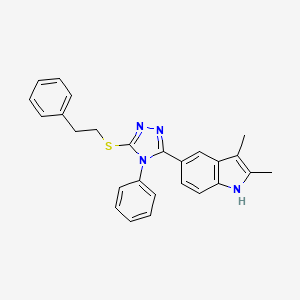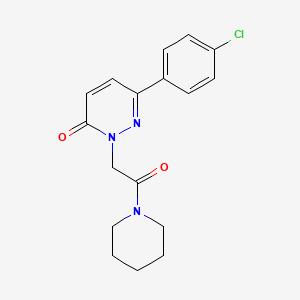
2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-ジメチル-5-(5-フェネチルスルファニル-4-フェニル-1,2,4-トリアゾール-3-イル)-1H-インドールは、インドール誘導体のクラスに属する複雑な有機化合物です。この化合物は、トリアゾール環やフェネチルスルファニル部分などのさまざまな官能基で置換されたインドールコアの存在を特徴としています。この化合物の独特な構造は、医薬品化学や材料科学を含む科学研究のさまざまな分野において興味の対象となっています。
2. 製法
合成経路と反応条件
2,3-ジメチル-5-(5-フェネチルスルファニル-4-フェニル-1,2,4-トリアゾール-3-イル)-1H-インドールの合成は、通常、容易に入手可能な出発物質から始まり、複数の段階を伴います。一般的な合成経路には、次の段階が含まれます。
インドールコアの形成: インドールコアは、フィッシャーインドール合成によって合成でき、これは、酸性条件下でフェニルヒドラジンとケトンまたはアルデヒドを反応させることを伴います。
メチル基の導入: インドールコア上の2,3-ジメチル置換は、ヨウ化メチルとナトリウムヒドリドなどの強塩基を使用するアルキル化反応によって達成できます。
トリアゾール環の形成: トリアゾール環は、ヒュイスゲン環状付加反応によって合成でき、これは、銅触媒条件下でアジドとアルキンを反応させることを伴います。
フェネチルスルファニル基の付加: フェネチルスルファニル基は、求核置換反応によって導入できます。この反応では、フェネチルチオールがトリアゾール環上の適切な脱離基と反応します。
工業生産方法
2,3-ジメチル-5-(5-フェネチルスルファニル-4-フェニル-1,2,4-トリアゾール-3-イル)-1H-インドールの工業生産には、上記合成経路の最適化が含まれる場合があり、より高い収率と純度を達成できます。これには、連続フロー反応器、高度な精製技術、廃棄物を最小限に抑え、生産コストを削減するためのプロセス最適化の使用が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Methyl Groups: The 2,3-dimethyl substitution on the indole core can be achieved through alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions.
Attachment of the Phenethylsulfanyl Group: The phenethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenethylthiol reacts with a suitable leaving group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
反応の種類
酸化: この化合物は、特にフェネチルスルファニル基の硫黄原子で酸化反応を受ける可能性があり、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、トリアゾール環で起こり、ジヒドロトリアゾール誘導体の形成につながる可能性があります。
置換: この化合物は、特にフェネチルスルファニル基で求核置換反応を受ける可能性があり、硫黄原子が他の求核剤に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用できます。
置換: チオール、アミン、ハロゲン化物などの求核剤は、置換反応で使用できます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロトリアゾール誘導体。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
2,3-ジメチル-5-(5-フェネチルスルファニル-4-フェニル-1,2,4-トリアゾール-3-イル)-1H-インドールは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、抗炎症、抗癌、抗菌などの潜在的な薬理学的特性について研究されています。
材料科学: この化合物のユニークな構造的特徴により、特定の電子特性または光学特性を持つ新しい材料の開発に適した候補となっています。
生物学的調査: この化合物は、酵素阻害や受容体結合など、さまざまな生物学的プロセスを研究するためのツールとして使用できます。
工業的応用: この化合物は、新しい触媒の開発や、他の複雑な分子の合成のための前駆体として応用が見られる可能性があります。
科学的研究の応用
2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may find applications in the development of new catalysts or as a precursor for the synthesis of other complex molecules.
作用機序
2,3-ジメチル-5-(5-フェネチルスルファニル-4-フェニル-1,2,4-トリアゾール-3-イル)-1H-インドールの作用機序は、その特定の用途によって異なります。
薬理学的効果: この化合物は、酵素や受容体などの特定の分子標的に作用することにより、特定の経路の阻害または活性化につながる可能性があります。
生物学的経路: この化合物は、シグナル伝達、遺伝子発現、代謝プロセスなど、さまざまな生物学的経路を調節する可能性があります。
6. 類似の化合物との比較
類似の化合物
2,3-ジメチル-5-(4-フェニル-1,2,4-トリアゾール-3-イル)-1H-インドール: フェネチルスルファニル基がなく、薬理学的特性が異なる可能性があります。
2,3-ジメチル-5-(5-メチルスルファニル-4-フェニル-1,2,4-トリアゾール-3-イル)-1H-インドール: フェネチルスルファニル基の代わりにメチルスルファニル基を含んでおり、反応性と生物活性に影響を与える可能性があります。
独自性
2,3-ジメチル-5-(5-フェネチルスルファニル-4-フェニル-1,2,4-トリアゾール-3-イル)-1H-インドールにおけるフェネチルスルファニル基の存在は、特定の分子標的との潜在的な相互作用や独自の反応パターンなど、この化合物に独自の特性を与えています。これは、この化合物をさまざまな科学分野における貴重な研究対象にしています。
類似化合物との比較
Similar Compounds
2,3-dimethyl-5-(4-phenyl-1,2,4-triazol-3-yl)-1H-indole: Lacks the phenethylsulfanyl group, which may result in different pharmacological properties.
2,3-dimethyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole: Contains a methylsulfanyl group instead of a phenethylsulfanyl group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the phenethylsulfanyl group in 2,3-dimethyl-5-(5-phenethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-1H-indole imparts unique properties to the compound, including potential interactions with specific molecular targets and distinct reactivity patterns. This makes the compound a valuable subject of study in various scientific fields.
特性
CAS番号 |
6767-30-2 |
|---|---|
分子式 |
C26H24N4S |
分子量 |
424.6 g/mol |
IUPAC名 |
2,3-dimethyl-5-[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C26H24N4S/c1-18-19(2)27-24-14-13-21(17-23(18)24)25-28-29-26(30(25)22-11-7-4-8-12-22)31-16-15-20-9-5-3-6-10-20/h3-14,17,27H,15-16H2,1-2H3 |
InChIキー |
PAKGVZWBNSNCMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NN=C(N3C4=CC=CC=C4)SCCC5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-chlorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211775.png)

![3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11211786.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11211807.png)
![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine](/img/structure/B11211822.png)

![N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211827.png)
![2'-(4-Ethoxyphenyl)-7'-methoxy-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11211832.png)
![3-[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11211833.png)
![N-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11211840.png)
![2-(4-Ethoxyphenyl)-7-methoxy-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11211841.png)
![2-(Pyridin-4-yl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11211844.png)
![(Z)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B11211847.png)
